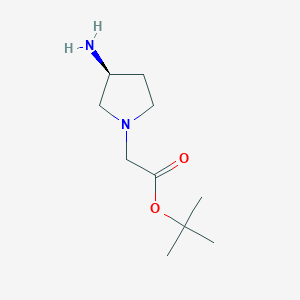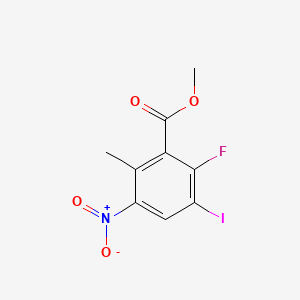
Methyl 2-fluoro-3-iodo-6-methyl-5-nitrobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-fluoro-3-iodo-6-methyl-5-nitrobenzoate is an organic compound with the molecular formula C9H7FINO4 This compound is characterized by the presence of fluorine, iodine, and nitro functional groups attached to a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-fluoro-3-iodo-6-methyl-5-nitrobenzoate typically involves multi-step organic reactions. One common method includes the nitration of methyl 2-fluoro-3-iodo-6-methylbenzoate, followed by esterification. The nitration reaction is usually carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The esterification process involves the reaction of the resulting nitro compound with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-fluoro-3-iodo-6-methyl-5-nitrobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in ethanol.
Oxidation: Potassium permanganate in an alkaline medium.
Major Products
Substitution: Formation of compounds like 2-fluoro-3-azido-6-methyl-5-nitrobenzoate.
Reduction: Formation of 2-fluoro-3-iodo-6-methyl-5-aminobenzoate.
Oxidation: Formation of 2-fluoro-3-iodo-6-methyl-5-nitrobenzoic acid.
Scientific Research Applications
Methyl 2-fluoro-3-iodo-6-methyl-5-nitrobenzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism of action of Methyl 2-fluoro-3-iodo-6-methyl-5-nitrobenzoate involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the fluorine and iodine atoms can influence the compound’s reactivity and binding affinity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-fluoro-5-nitrobenzoate
- Methyl 2-iodo-3-nitrobenzoate
- Methyl 2-fluoro-3-iodobenzoate
Uniqueness
Methyl 2-fluoro-3-iodo-6-methyl-5-nitrobenzoate is unique due to the simultaneous presence of fluorine, iodine, and nitro groups on the benzoate ester. This combination of functional groups imparts distinct chemical properties, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C9H7FINO4 |
|---|---|
Molecular Weight |
339.06 g/mol |
IUPAC Name |
methyl 2-fluoro-3-iodo-6-methyl-5-nitrobenzoate |
InChI |
InChI=1S/C9H7FINO4/c1-4-6(12(14)15)3-5(11)8(10)7(4)9(13)16-2/h3H,1-2H3 |
InChI Key |
REDGMYWLOGFQGD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1[N+](=O)[O-])I)F)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


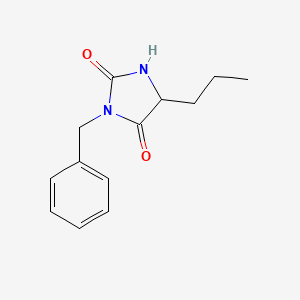

![2-[2,6-Bis(bromomethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14904063.png)
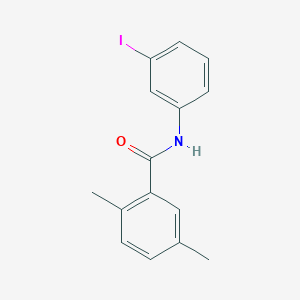
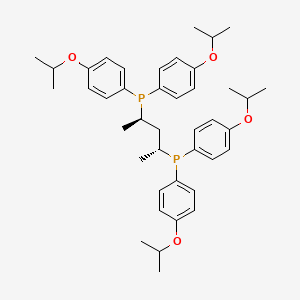

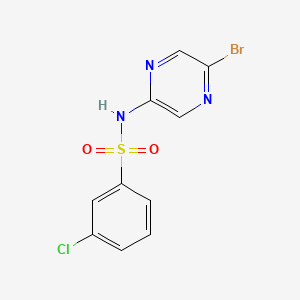

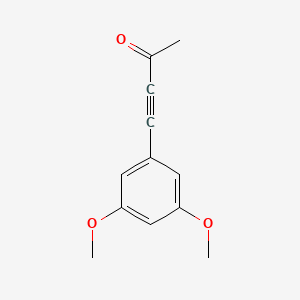

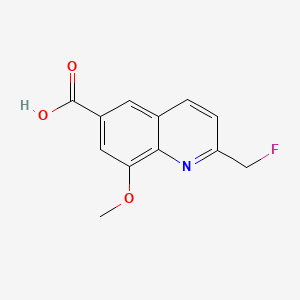
![4-({[(6-Carboxycyclohex-3-en-1-yl)carbonyl]amino}methyl)benzoic acid](/img/structure/B14904117.png)
